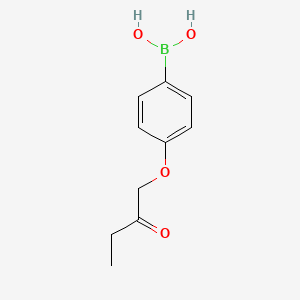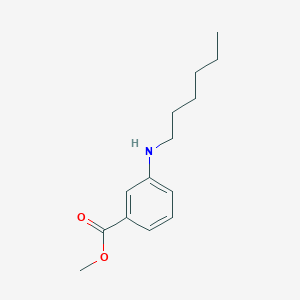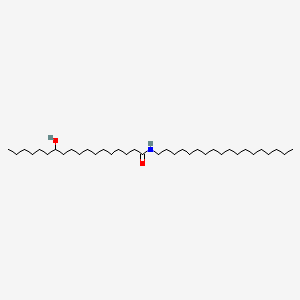
(4-(2-Oxobutoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Oxobutoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 2-oxobutoxy group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Oxobutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2-oxobutoxy group. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to introduce the boronic acid functionality . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions, utilizing catalysts to improve yield and selectivity. The use of transition metal catalysts, such as palladium, in Suzuki-Miyaura coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Oxobutoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(2-Oxobutoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-(2-Oxobutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a 2-oxobutoxy group.
(2-(Phenoxycarbonyl)phenyl)boronic acid: Features a phenoxycarbonyl group.
Uniqueness
(4-(2-Oxobutoxy)phenyl)boronic acid is unique due to its 2-oxobutoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic and analytical applications .
Properties
CAS No. |
282116-98-7 |
|---|---|
Molecular Formula |
C10H13BO4 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(2-oxobutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h3-6,13-14H,2,7H2,1H3 |
InChI Key |
FTESUHCYHGSJQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)



![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
